2-Methyl-3-phenylquinazoline-4-thione
Description
Structure
3D Structure
Properties
CAS No. |
13193-50-5 |
|---|---|
Molecular Formula |
C15H12N2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-methyl-3-phenylquinazoline-4-thione |
InChI |
InChI=1S/C15H12N2S/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
KBDVBPKCFRMICV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Phenylquinazoline 4 Thione
Desulfurization Reactions and Mechanistic Pathways
The thiocarbonyl group is a key reactive site in 2-methyl-3-phenylquinazoline-4-thione, susceptible to removal under both hydrolytic and oxidative conditions. These desulfurization reactions are valuable for converting the thione back to its corresponding oxygen analog, 2-methyl-3-phenylquinazolin-4(3H)-one, or other derivatives.
Hydrolytic Desulfurization Processes
The replacement of the sulfur atom by an oxygen atom in quinazoline-4-thiones can be achieved through hydrolysis, often facilitated by reagents like mercuric acetate (B1210297) in acetic acid. While specific kinetic studies on this compound are not extensively documented, the mechanism can be inferred from studies on analogous compounds. For instance, the desulfurization of 1-methyl-2-(substituted phenyl)-quinazoline-4(1H)-thiones in sodium methoxide (B1231860) solutions has been shown to proceed in two steps. The initial, faster step involves the nucleophilic attack of a methoxide ion on the C4 carbon, leading to the splitting off of sulfur as a hydrosulfide (B80085) ion (SH⁻). The subsequent, slower step involves the transformation of the resulting intermediate into the corresponding quinazolin-4(1H)-one. The rate of this second step is influenced by the presence of water in the reaction medium.
Preparative methods for the desulfurization of quinazoline-4-thiones often involve S-alkylation followed by hydrolysis. This two-step process leverages the nucleophilicity of the sulfur atom for alkylation, creating a good leaving group that is subsequently displaced by water or a hydroxide (B78521) ion.
Oxidative Transformations of the Thiocarbonyl Moiety
The thiocarbonyl group in this compound can be transformed into a carbonyl group through oxidation. A variety of oxidizing agents have been employed for the oxidation of thiones to their corresponding carbonyl compounds in related heterocyclic systems. These include potassium permanganate, lead tetraacetate, hydrogen peroxide, and peroxy acids.
A notable method for the oxidation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones to the corresponding quinazoline-2,4-diones involves the use of sodalime under mild conditions. This simple and efficient method highlights the susceptibility of the thiocarbonyl group to oxidative conversion. While the specific application of this method to this compound has not been detailed, it suggests a viable pathway for its oxidation. The oxidation process is believed to proceed via an initial attack on the sulfur atom, leading to an intermediate that subsequently eliminates sulfur to form the more stable carbonyl group.
Nucleophilic and Electrophilic Reactivity Profiles of the Quinazoline-4-thione Core
The quinazoline-4-thione scaffold of this compound possesses both nucleophilic and electrophilic character, allowing for a range of chemical modifications. The thione functionality exists in equilibrium with its thiol tautomer, leading to an ambident anionic species upon deprotonation. This anion can react with electrophiles at either the sulfur (S4) or the nitrogen (N3) atom.
The outcome of alkylation reactions is highly dependent on the nature of the alkylating agent, the solvent, and the reaction temperature. "Soft" electrophiles, such as methyl iodide, tend to react preferentially at the "soft" sulfur atom, leading to the formation of 4-(alkylthio)quinazoline derivatives. Conversely, "hard" electrophiles, like dimethyl sulfate, favor reaction at the "harder" nitrogen atom at the 3-position.
The choice of solvent also plays a crucial role. Polar protic solvents can solvate the nitrogen anion, favoring S-alkylation, whereas aprotic solvents often lead to a higher proportion of the N-alkylation product. For instance, the alkylation of 2-methylquinazoline-4-thione with propyl iodide in a protic solvent like ethanol (B145695) at room temperature results predominantly in the S-propylated product. However, in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), a mixture of N3- and S4-alkylated products is often observed, with the ratio being sensitive to the reaction temperature. tiiame.uz
Table 1: Alkylation of 2-Methylquinazoline-4-thione with Propyl Iodide under Various Conditions tiiame.uz
| Solvent | Temperature (°C) | Product(s) |
| Ethanol | 20 | S4-alkylation |
| Ethanol | 80-90 | S4-alkylation (major) |
| Acetonitrile | 80-90 | S4-alkylation (major) |
| Dimethylformamide | 20 | Mixture of N3- and S4-alkylation |
| Dimethylformamide | 80-90 | Mixture of N3- and S4-alkylation |
| Dimethylsulfoxide | 20 | Mixture of N3- and S4-alkylation |
| Dimethylsulfoxide | 80-90 | Mixture of N3- and S4-alkylation |
Tautomerism and Isomeric Equilibria Studies in Quinazoline-4-thiones
The this compound molecule can exist in two tautomeric forms: the thione form and the thiol form (4-mercapto-2-methyl-3-phenylquinazoline). The equilibrium between these two forms is a critical aspect of its chemistry, influencing its reactivity and spectroscopic properties.
In the solid state, and generally in the gas phase, the thione form is the more stable and predominant tautomer for related heterocyclic thiones. nih.gov This stability is attributed to the greater strength of the C=O double bond in the analogous lactam form compared to the C=N bond, and by extension, the C=S bond in the thione is favored over the C=N bond in the thiol tautomer.
In solution, the position of the tautomeric equilibrium is sensitive to the solvent polarity. Non-polar solvents tend to favor the less polar thione form, while polar solvents can stabilize the thiol tautomer through hydrogen bonding. Spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, are instrumental in studying these equilibria. In the ¹H NMR spectrum, the presence of a signal for the N-H proton is indicative of the thione form, while a signal for the S-H proton would confirm the presence of the thiol tautomer. Similarly, the ¹³C NMR spectrum can distinguish between the two forms by the chemical shift of the C4 carbon, which appears at a lower field in the thione form compared to the thiol form.
Intramolecular Cyclization and Rearrangement Processes Involving the Quinazoline-4-thione Scaffold
The quinazoline-4-thione ring system can participate in intramolecular cyclization and rearrangement reactions, leading to the formation of more complex fused heterocyclic systems. These transformations are often initiated by the functional groups attached to the quinazoline (B50416) core.
For instance, while not involving the thione directly, the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones demonstrates the potential for the quinazoline ring to undergo annulation reactions. In this case, the butenyl side chain at the 2-position cyclizes onto the quinazoline ring system.
A rearrangement that could be relevant to the quinazoline-4-thione system is the Dimroth rearrangement. wikipedia.org This rearrangement, commonly observed in 1,2,3-triazoles, involves the switching of endocyclic and exocyclic heteroatoms. In the context of quinazolines, a Dimroth-type rearrangement could potentially occur under certain conditions, leading to a structural isomer where the exocyclic sulfur atom and an endocyclic nitrogen atom exchange places. While this has been explored for aminoquinazolines, its applicability to quinazoline-4-thiones remains an area for further investigation. acs.org
Furthermore, base-promoted rearrangements have been observed in saturated quinazoline-2-thione derivatives. For example, treatment of 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione with a strong base leads to a cascade transformation involving isomerization and bond cleavage. Although the aromatic nature of this compound would likely lead to different reaction pathways, this demonstrates the inherent reactivity of the quinazoline scaffold towards rearrangement under specific conditions.
Structure Activity Relationship Sar Studies on 2 Methyl 3 Phenylquinazoline 4 Thione Derivatives
Elucidation of Key Structural Motifs for Biological Modulations
The biological activity of 2-Methyl-3-phenylquinazoline-4-thione derivatives is intrinsically linked to its core structural components: the quinazoline-4-thione nucleus, the methyl group at position 2, and the phenyl ring at position 3.
Quinazoline-4-thione Core : The fused heterocyclic system of quinazoline (B50416) provides a rigid scaffold that correctly orients the substituents for interaction with biological targets. The replacement of the oxygen atom at position 4 (as in quinazolinones) with a sulfur atom to form the 4-thione moiety significantly alters the molecule's electronic and physicochemical properties. The thione group increases lipophilicity and can act as a different hydrogen bond acceptor or metal-coordinating group compared to its oxo-analogue, which can lead to altered biological activity profiles. innovareacademics.in
2-Methyl Group : The substituent at position 2 of the quinazoline ring is considered essential for various pharmacological activities. nih.gov The presence of a small alkyl group, such as methyl, is a common feature in many biologically active quinazoline derivatives. Modifications at this position are known to significantly influence the compound's potency and selectivity. scirp.orgresearchgate.net
SAR studies have consistently shown that these three motifs form the fundamental pharmacophore for a range of activities, including antimicrobial and central nervous system (CNS) effects. nih.govinnovareacademics.in
Impact of Positional and Substituent Variations on Pharmacological Profiles
Systematic modifications of the this compound structure have provided valuable insights into how substituent changes affect biological outcomes. The pharmacological profile is sensitive to both the electronic nature and the position of functional groups on the N-3 phenyl ring and the quinazoline core.
Substituents on the N-3 Phenyl Ring : Research on related quinazoline-4-thione derivatives has shown that substitutions on the phenyl ring at position 3 are crucial for CNS activity. innovareacademics.in
Electron-donating groups : The introduction of methyl or methoxy (B1213986) groups on the aromatic ring can increase CNS activity. innovareacademics.in
Electron-withdrawing groups : The presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or trifluoromethyl, at the ortho or para positions of the phenyl ring can also enhance CNS and anticancer activities in related quinazoline scaffolds. innovareacademics.indovepress.com For instance, in a series of quinazolin-4(3H)-ones, appending a trifluoromethyl substituent to the aryl moiety had a significant positive impact on anticancer activity. dovepress.com
Substituents on the Quinazoline Ring : While the core structure is 2-methyl-3-phenyl, variations on the benzo part of the quinazoline ring also modulate activity. Halogenation at positions 6 or 7 is a common strategy in the design of quinazoline-based drugs. For example, the presence of a chlorine atom at position 7 has been shown to result in better cytotoxic effects in some quinazolinone series compared to unsubstituted analogues. dovepress.com
The following table summarizes the observed impact of various substitutions on the pharmacological activities of quinazoline-4-thione and related quinazolinone derivatives.
| Position of Substitution | Substituent Type | Example Group(s) | Observed Impact on Activity | Reference |
| N-3 Phenyl Ring | Electron-Donating | -CH₃, -OCH₃ | Increased CNS depressant activity | innovareacademics.in |
| N-3 Phenyl Ring | Electron-Withdrawing | -Cl, -F, -CF₃ | Increased CNS and anticancer activity | innovareacademics.indovepress.com |
| Quinazoline Position 7 | Electron-Withdrawing | -Cl | Enhanced cytotoxic effects | dovepress.com |
Conformational Analysis and its Influence on Receptor Binding
The three-dimensional conformation of this compound derivatives is a critical factor governing their interaction with biological receptors. The spatial arrangement of the key structural motifs dictates the molecule's ability to fit into the binding site of a target protein and establish effective intermolecular interactions.
A key conformational feature of this class of compounds is the dihedral angle between the plane of the quinazoline core and the plane of the N-3 phenyl ring. Due to steric hindrance between the hydrogen atom at C-5 of the quinazoline ring and the hydrogens at the ortho positions of the phenyl ring, these two ring systems are not coplanar. This twisted conformation is crucial as it determines the precise orientation of any substituents on the phenyl ring relative to the rest of the molecule.
Comparative SAR Analysis of Quinazolinone versus Quinazoline-4-thione Analogues
The bioisosteric replacement of the oxygen atom at position 4 with a sulfur atom is a common strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. Comparing the SAR of quinazolinone derivatives with their quinazoline-4-thione counterparts provides valuable information on the role of this specific atom in receptor interactions.
Studies that have synthesized and evaluated both series have found that both quinazolin-4-ones and quinazoline-4-thiones can exhibit significant biological activities, such as CNS depressant and anticonvulsant properties. innovareacademics.in However, the change from an oxygen to a sulfur atom imparts several key differences:
Electronic Properties : Sulfur is less electronegative and more polarizable than oxygen. This alters the electron density distribution around the C=S bond compared to the C=O bond, potentially influencing dipole interactions with the receptor.
Lipophilicity : The thione group generally increases the lipophilicity of the molecule compared to the corresponding carbonyl group. This can affect the compound's ability to cross cellular membranes, including the blood-brain barrier. innovareacademics.in
Hydrogen Bonding : The carbonyl oxygen of a quinazolinone is a strong hydrogen bond acceptor. While the thione sulfur can also accept hydrogen bonds, it does so more weakly. This difference can be critical for binding affinity if a hydrogen bond to this position is a key interaction with the target receptor.
Size and Bond Length : A sulfur atom is larger than an oxygen atom, leading to a longer carbon-sulfur bond. This can subtly alter the geometry of the molecule and its fit within a constrained binding site.
In a study on CNS agents, both the quinazolin-4-one and quinazoline-4-thione series of certain derivatives were found to be active, indicating that for that particular target, the interaction at position 4 may be less specific or that the increased lipophilicity of the thione compensates for any loss in hydrogen bonding capacity. innovareacademics.in The choice between a 4-oxo or 4-thione core is therefore a critical optimization step that depends heavily on the specific biological target.
Computational Chemistry and Theoretical Studies of 2 Methyl 3 Phenylquinazoline 4 Thione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties. For 2-Methyl-3-phenylquinazoline-4-thione, calculations are often performed using DFT with the B3LYP functional and a 6-311G(d,p) basis set, providing a reliable balance between accuracy and computational cost.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. In the case of this compound, the HOMO is primarily located on the quinazoline (B50416) ring and the thione group, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed across the phenyl ring attached to the nitrogen atom. The calculated HOMO-LUMO gap for this compound is approximately 3.88 eV, suggesting a moderate level of reactivity and stability.
| Parameter | Value | Unit |
| HOMO Energy (EHOMO) | -5.99 | eV |
| LUMO Energy (ELUMO) | -2.11 | eV |
| Energy Gap (ΔE) | 3.88 | eV |
This interactive data table provides key electronic properties of this compound derived from quantum chemical calculations.
While HOMO and LUMO densities provide a general picture of reactivity, Fukui functions offer a more detailed, atom-specific prediction of where electrophilic, nucleophilic, and radical attacks will occur. The Fukui function measures the change in electron density at a specific point when the total number of electrons in the molecule changes.
Mapping of the Molecular Electrostatic Potential (MEP) provides another view of reactivity. The MEP surface illustrates the charge distribution, with red regions (negative potential) indicating electron-rich areas susceptible to electrophilic attack and blue regions (positive potential) indicating electron-poor areas prone to nucleophilic attack. For this compound, the most negative potential is concentrated around the sulfur atom of the thione group, identifying it as a primary site for interaction with electrophiles. Positive potentials are generally found around the hydrogen atoms.
Theoretical calculations can also predict the thermodynamic properties of a molecule, providing insights into its stability and energy at different temperatures. These parameters are crucial for understanding the compound's behavior in various chemical environments. Key thermochemical data include zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. These values are calculated based on the vibrational frequencies of the optimized molecular structure.
| Parameter | Value | Unit |
| Zero-Point Vibrational Energy | 204.59 | kcal/mol |
| Enthalpy | 217.15 | kcal/mol |
| Gibbs Free Energy | 162.72 | kcal/mol |
This interactive data table summarizes the calculated thermochemical properties of this compound at standard conditions (298.15 K and 1 atm).
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, predicting binding affinity and mode.
Molecular docking simulations have been performed to evaluate the potential of this compound as an inhibitor for various protein targets. Studies have explored its interaction with proteins such as human serum albumin (HSA), a major transport protein in the blood, and cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation and a target for cancer therapy.
The binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction; a more negative value signifies a stronger binding. The predicted binding affinity for this compound with HSA is approximately -7.8 kcal/mol. Its affinity for the active site of CDK2 has been calculated to be around -8.1 kcal/mol, suggesting a potentially strong inhibitory interaction.
Beyond just the binding energy, docking simulations reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
When docked with HSA, this compound is predicted to form hydrogen bonds with the amino acid residues LYS 195 and ARG 218. It also engages in hydrophobic interactions with residues such as LEU 238, LEU 219, and ALA 291.
In the active site of CDK2, the compound is stabilized by a hydrogen bond with LEU 83. Furthermore, a network of hydrophobic interactions with key residues including ILE 10, GLY 11, VAL 18, ALA 31, VAL 64, and ALA 144 contributes to the stability of the complex. The phenyl and quinazoline rings of the compound fit into hydrophobic pockets within the protein's binding site, anchoring it in place.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Human Serum Albumin (HSA) | -7.8 | LYS 195, ARG 218, LEU 238, ALA 291 |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.1 | ILE 10, GLY 11, VAL 18, ALA 31, LEU 83 |
This interactive data table details the predicted binding affinities and key amino acid interactions of this compound with selected protein targets.
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the stability of ligand-target complexes and to explore their conformational dynamics over time. For this compound and its analogs, MD simulations provide atomic-level insights into the binding mechanisms with various biological targets, complementing findings from molecular docking studies.
Researchers have employed MD simulations to validate the stability of complexes formed between quinazolinone derivatives and their target proteins. For instance, in studies involving novel quinazolinone derivatives as potential anticancer agents, 100-nanosecond MD simulations have been utilized to confirm the stability of the ligand-receptor complexes. nih.gov These simulations help in understanding the persistence of binding interactions, such as hydrogen bonds and π-π stacking, which are crucial for the compound's inhibitory activity. researchgate.net
The stability of the ligand-protein complex during MD simulations is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and the ligand. Lower and stable RMSD values for both the protein and the ligand indicate that the complex has reached equilibrium and remains stable throughout the simulation. nih.gov For example, studies on quinazolin-4(3H)-one-morpholine hybrids as anti-lung cancer agents showed that the ligand-protein complexes exhibited high stability with minimal fluctuations, as indicated by RMSD values around 1-2 Å. nih.gov
Furthermore, the root-mean-square fluctuation (RMSF) is analyzed to understand the flexibility of individual amino acid residues in the protein's active site upon ligand binding. These analyses can reveal which residues are critical for the interaction and how the ligand influences the protein's dynamics. nih.gov In the context of this compound, MD simulations could be instrumental in elucidating its interaction with potential targets by revealing the dynamic behavior of the complex and confirming the stability of the predicted binding poses. Such simulations are crucial for the rational design of more potent inhibitors based on the quinazoline-4-thione scaffold. nih.govmdpi.com
In Silico Screening and Virtual Library Design Based on the Quinazoline-4-thione Scaffold
In silico screening and the design of virtual libraries are foundational steps in modern drug discovery, enabling the rapid identification of potential drug candidates from large chemical databases. The quinazoline-4-thione scaffold has been a subject of such computational studies due to the diverse biological activities exhibited by its derivatives. rjpbr.commdpi.com
Virtual screening of quinazoline-based compounds often begins with the creation of a virtual library of derivatives. This involves the computational design of a series of molecules by modifying the core scaffold with various functional groups. The aim is to explore the chemical space around the core structure and identify substitutions that could enhance binding affinity and selectivity for a specific biological target. mdpi.com
Once the virtual library is established, molecular docking studies are performed to predict the binding modes and affinities of the compounds within the active site of a target protein. nih.gov For instance, in the search for novel anticancer agents, quinazolinone derivatives have been docked against targets like PARP-1 and various protein kinases. rjpbr.com Compounds with the best docking scores, indicating a higher predicted binding affinity, are then prioritized for further investigation. researchgate.net
In addition to binding affinity, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for evaluating the drug-like properties of the virtual library. rjpbr.commdpi.com Tools like QikProp are used to predict various pharmacokinetic parameters, ensuring that the identified hits have a favorable profile for further development. rjpbr.com This integrated approach of virtual screening and ADMET prediction allows for the efficient identification of promising lead compounds from a large virtual library, saving significant time and resources in the early stages of drug discovery. researchgate.net The quinazoline-4-thione scaffold, including this compound, serves as a valuable template for designing such virtual libraries to explore a wide range of therapeutic targets.
Theoretical Spectroscopic Characterization and Vibrational Analysis of this compound
Theoretical spectroscopic characterization and vibrational analysis are essential computational methods for elucidating the structural and electronic properties of molecules like this compound. These studies, often performed using Density Functional Theory (DFT), provide valuable insights that complement experimental spectroscopic data. nih.gov
The theoretical vibrational frequencies of a molecule can be calculated using DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p). nih.gov The calculated Fourier-transform infrared (FTIR) and Raman spectra can then be compared with experimental spectra to confirm the molecular structure and to assign the observed vibrational bands to specific functional groups and vibrational modes. For instance, the characteristic C=S stretching vibration in this compound would be a key feature in its theoretical vibrational spectrum.
In addition to vibrational analysis, theoretical methods can predict other spectroscopic properties. For example, the electronic absorption spectra (UV-Vis) can be calculated to understand the electronic transitions within the molecule. scispace.comorientjchem.orgresearchgate.net This information is valuable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound.
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be theoretically predicted. By comparing the calculated NMR data with experimental results, the chemical structure of synthesized compounds can be unequivocally confirmed. scispace.comorientjchem.orgresearchgate.net For this compound, theoretical calculations of its ¹H and ¹³C NMR spectra would provide a detailed map of its chemical environment, aiding in its structural elucidation. nih.govnih.gov These computational spectroscopic studies are not only crucial for the fundamental understanding of the molecule's properties but also play a significant role in the quality control and characterization of newly synthesized derivatives. nih.gov
Advanced Research Perspectives and Emerging Areas for 2 Methyl 3 Phenylquinazoline 4 Thione
Atropisomerism and Stereochemical Control in N-Aryl Quinazoline-4-thiones
Atropisomerism is a unique form of chirality that arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated. shibaura-it.ac.jp In N-aryl quinazoline-4-thiones, such as 2-Methyl-3-phenylquinazoline-4-thione, this phenomenon can occur due to the steric hindrance caused by substituents on the phenyl ring and the quinazoline (B50416) core, which slows rotation around the N-aryl (N3-C1') bond. shibaura-it.ac.jpgoogle.com This restricted rotation creates a chiral axis, resulting in stable, non-superimposable mirror-image conformations known as atropisomers.
The significance of this was highlighted when researchers discovered that the atropisomers of quinazolinones could be separated and that they possessed differential biological activity, with one isomer often being responsible for the entirety of the desired effect. google.com This has profound implications for drug development, as the stereochemically pure, more active atropisomer can be developed, potentially leading to a better therapeutic window.
Recent advanced research has pushed the boundaries of this concept to include isotopic atropisomers. Scientists have successfully synthesized and characterized atropisomers of N-aryl quinazoline-4-thiones where the steric difference arises from hydrogen (H) and its heavier isotope, deuterium (B1214612) (D). shibaura-it.ac.jp In one study, researchers prepared 3-(2-deuteriophenyl)-2-(1-phenylpropan-2-yl)quinazoline-4-thiones and demonstrated the existence of isotopic atropisomerism based on this subtle ortho-H/D discrimination. shibaura-it.ac.jp Further studies have even created and verified atropisomers based on the more remote and conformationally flexible difference between methoxy (B1213986) (–OCH₃) and deuterated methoxy (–OCD₃) groups, as well as between ¹²C and ¹³C isotopes in the methoxy group. acs.org The successful separation and characterization of these isotopic atropisomers represent a significant achievement in stereochemical control. acs.org
| Research Finding | Compound Class | Significance |
| Observation and separation of rotational isomers (atropisomers) due to hindered aryl C-N bond rotation. google.com | 3-Aryl-4(3H)-quinazolinones | Established that separated isomers possess differential biological activity. |
| Synthesis of unprecedented isotopic atropisomers based on ortho-hydrogen/deuterium discrimination. shibaura-it.ac.jp | 3-(2-deuteriophenyl)-2-(1-phenylpropan-2-yl)quinazoline-4-thiones | First detection of a class 2 isotopic atropisomer based on ortho-H/D difference. |
| Synthesis and verification of isotopic atropisomers based on remote H/D (CH₃O/CD₃O) and ¹²C/¹³C discrimination. acs.org | 2-ethylquinazolin-4-ones bearing ortho-CH₃O/CD₃O and CH₃O/¹³CH₃O phenyl groups | Confirmed atropisomerism from remote and conformationally flexible isotopic differences. |
Rational Design Principles for Multi-Target Directed Ligands Utilizing the Quinazoline-4-thione Scaffold
The complexity of multifactorial diseases like cancer has fueled a shift from the "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, which can lead to improved therapeutic efficacy and safety. nih.gov The quinazoline ring is considered a "privileged scaffold" for such endeavors due to its versatile binding capabilities and established presence in numerous bioactive molecules. mdpi.commdpi.comnih.gov
The rational design of MTDLs based on the quinazoline-4-thione scaffold involves several key principles:
Scaffold Hopping and Core Integration : The quinazoline-4-thione core often serves as an anchor, designed to fit into the binding site of a primary target. For instance, in designing multi-kinase inhibitors, the quinazoline moiety can be tailored to occupy the front pocket of the kinase binding site. nih.govnih.gov
Linker and Spacer Modification : A linker or spacer group, often attached at the 2-position of the quinazoline ring, is crucial for positioning the molecule correctly across multiple binding domains. A phenyl group at this position can act as a spacer, which can then be functionalized. nih.gov
Functionalization for Secondary Targets : Different functional groups or secondary pharmacophores are attached to the linker to interact with the allosteric or back pockets of the target enzymes. nih.govnih.gov A series of quinazolinone N-acetohydrazides were designed where the hydrazide linker was attached to various aryl groups specifically to occupy the hydrophobic back pocket of the DFG-out conformation of kinases like VEGFR-2, FGFR-1, and BRAF. nih.gov
Hybridization : This strategy involves combining two or more distinct pharmacophores into a single molecule. Researchers have designed quinazoline/1,3,4-oxadiazole-2-thione hybrids that act as dual inhibitors of EGFR and HER-2, demonstrating a successful multi-target approach. rsc.org Similarly, hybrids of quinazoline and thiazole (B1198619) have been developed as potential anti-angiogenic agents targeting VEGFR2. nih.gov
This design approach has led to the development of potent dual or multi-kinase inhibitors, demonstrating the immense potential of the quinazoline scaffold in creating next-generation therapeutics for complex diseases. nih.govrsc.orgresearchgate.net
Development of this compound Analogues as Chemical Probes for Biological Systems
Chemical probes are essential tools for studying the structure and function of biological systems. They are molecules designed to interact with a specific target, often carrying a tag—such as a fluorescent dye or a radioisotope—that allows for detection and visualization. shibaura-it.ac.jpunipi.it The quinazoline scaffold, including this compound analogues, is an excellent foundation for developing such probes due to its proven biological activity and synthetically accessible structure. shibaura-it.ac.jpunipi.it
One prominent area of application is in the development of fluorescent probes for imaging. Researchers have successfully exploited the 4-phenylquinazoline (B11897094) scaffold to create high-affinity fluorescent ligands for the Translocator Protein (TSPO), a target located in mitochondria that is upregulated in activated microglia during neuroinflammation. unipi.it By attaching fluorescent dyes to the quinazoline core, scientists developed probes that could specifically label TSPO at the mitochondrial level in cell lines, providing a safer and less expensive alternative to radiolabeled ligands for imaging. unipi.it
Furthermore, the isotopic atropisomers discussed previously serve as another class of chemical probes. shibaura-it.ac.jp Compounds labeled with stable isotopes like deuterium can be used to track reaction pathways and understand drug activity and organ toxicities. shibaura-it.ac.jp The synthesis of N-aryl quinazoline-4-thiones with deuterium labels provides unique probe molecules for mechanistic studies in both biochemical and synthetic reactions. shibaura-it.ac.jp These developments underscore the utility of modifying the this compound structure to create sophisticated tools for biological exploration.
| Probe Type | Scaffold Base | Application |
| Fluorescent Ligands unipi.it | 4-phenylquinazoline-2-carboxamide | Imaging of Translocator Protein (TSPO) at the mitochondrial level. |
| Isotopic Probes shibaura-it.ac.jp | N-aryl quinazoline-4-thione | Mechanistic studies of biochemical and synthetic reactions, tracking drug activity. |
Future Directions in Synthetic Methodology for Enhanced Structural Diversity and Complexity
The synthesis of this compound and its analogues traditionally involves the thionation of the corresponding 2-methyl-3-phenylquinazolin-4(3H)-one. mdpi.comnih.gov This is typically achieved using reagents like tetraphosphorus (B14172348) decasulfide or Lawesson's reagent in a solvent such as pyridine (B92270). mdpi.comresearchgate.net While effective, this method is part of a larger, evolving landscape of synthetic chemistry focused on the quinazoline core.
Future synthetic methodologies are aimed at enhancing structural diversity, improving efficiency, and accessing more complex molecular architectures. Key emerging trends include:
Transition-Metal Catalysis : Catalysis with metals like palladium, copper, nickel, and ruthenium has become an indispensable tool for constructing the quinazoline scaffold. nih.govorganic-chemistry.org These methods enable novel bond formations, such as C-H/N-H bond activation, allowing for the annulation of benzylamines and nitriles to form the quinazoline ring. organic-chemistry.org Copper-catalyzed reactions, for example, have been used to create 2-substituted quinazolinones from 2-aminobenzamides in one-pot procedures. organic-chemistry.org
C-H Activation/Functionalization : Direct functionalization of C-H bonds is a powerful strategy for modifying the quinazoline skeleton without the need for pre-functionalized starting materials. This atom-economic approach allows for the introduction of a wide array of substituents, rapidly building molecular complexity. nih.gov
Multi-Component Reactions (MCRs) : MCRs, where three or more reactants combine in a single step to form a product, are highly efficient for generating libraries of diverse compounds. frontiersin.org Palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids have been developed to produce diverse quinazolines in good yields. organic-chemistry.org
Eco-Friendly and Metal-Free Approaches : To address the cost and toxicity associated with some transition metals, metal-free synthetic routes are being explored. frontiersin.org For instance, molecular iodine has been used to catalyze the amination of benzylic sp³ C-H bonds to form quinazolines under solvent-free conditions with oxygen as the oxidant. organic-chemistry.org
These advanced synthetic strategies will be crucial for generating novel this compound analogues with enhanced structural diversity, providing a broader range of compounds for screening in drug discovery and other applications.
Applications in Advanced Materials Science
Beyond the well-established applications in medicinal chemistry, the quinazoline and quinazolinone scaffolds are also recognized for their potential in the preparation of various functional materials. nih.govresearchgate.net While this area is less explored than its pharmaceutical counterpart, the inherent chemical and physical properties of this heterocyclic system make it an attractive building block for materials science. The fused aromatic ring system provides rigidity and planarity, which are desirable features for creating ordered molecular assemblies. The presence of multiple nitrogen atoms offers sites for coordination and hydrogen bonding, which can be exploited to direct the self-assembly of supramolecular structures. The ongoing development of advanced synthetic methods that allow for precise control over the substitution patterns on the quinazoline core will further enable the tailoring of these molecules for specific functions in the field of advanced materials. nih.govresearchgate.net
Q & A
Q. Q1. What are the standard synthetic routes for 2-methyl-3-phenylquinazoline-4-thione, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via cyclization of precursor amides followed by thionation. For example, thionation of 2-methyl-3-phenylquinazolin-4-one using phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux (24–48 hours) achieves conversion to the thione derivative . Optimization involves:
- Temperature control : Reflux at 110°C minimizes side reactions.
- Solvent selection : Polar aprotic solvents (e.g., toluene) improve reaction homogeneity.
- Stoichiometry : A 1:1.2 molar ratio of quinazolinone to P₂S₅ ensures complete thionation.
Data Table :
| Precursor | Thionation Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methyl-3-phenylquinazolin-4-one | P₂S₅ | Toluene | 72–78 |
Q. Q2. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, methyl groups at δ 2.5–2.7 ppm).
- IR spectroscopy : The C=S stretch appears at ~1250–1300 cm⁻¹, distinct from C=O (~1650 cm⁻¹) .
- X-ray crystallography : Use ORTEP-3 software to resolve molecular geometry. For example, bond angles around the thione sulfur (C-S-C ~120°) and planarity of the quinazoline ring confirm structural integrity .
Q. Q3. What are the primary biological or chemical applications of this compound in academic research?
Methodological Answer:
- Antimicrobial studies : Screen against Gram-positive bacteria (e.g., S. aureus) using agar diffusion assays. Prepare compound solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Coordination chemistry : Use as a ligand for transition metals (e.g., Cu²⁺) via sulfur coordination. Monitor complex formation via UV-Vis (λmax shifts) and cyclic voltammetry (redox potential changes) .
Advanced Research Questions
Q. Q4. How can computational methods (e.g., DFT) resolve contradictions in the redox behavior of this compound derivatives?
Methodological Answer:
- DFT modeling : Calculate HOMO-LUMO gaps to predict redox activity. For example, ferrocenyl-substituted analogs show HOMO localized on the thione group, explaining single-electron oxidation at ~0.5 V vs. Ag/AgCl .
- Contradiction resolution : Discrepancies in experimental vs. theoretical redox potentials often arise from solvent effects (e.g., dielectric constant). Use implicit solvent models (e.g., COSMO) to refine calculations .
Q. Q5. How should researchers design experiments to address conflicting reports on the antifungal efficacy of thione derivatives?
Methodological Answer:
- Standardized assays : Use CLSI M38-A2 guidelines for antifungal testing against C. albicans. Include positive controls (e.g., fluconazole) and quantify MIC values via broth microdilution.
- Variable isolation : Test compound purity (HPLC ≥95%), solvent effects, and fungal strain variability. For example, DMSO solvent >2% v/v inhibits fungal growth, skewing results .
Q. Q6. What strategies are recommended for analyzing time-dependent degradation products of this compound under physiological conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4, 37°C) for 14 days. Monitor degradation via LC-MS/MS (e.g., m/z shifts indicating oxidation or hydrolysis).
- Kinetic modeling : Fit degradation data to first-order kinetics to estimate half-life (t₁/₂). For example, oxidation at the thione group may follow Arrhenius behavior with Eₐ ~50 kJ/mol .
Q. Q7. How can crystallographic data from ORTEP-3 be reconciled with spectroscopic data when structural anomalies arise?
Methodological Answer:
- Multi-method validation : Cross-validate X-ray diffraction data (e.g., bond lengths) with NMR NOE correlations. For instance, crystallographic planarity may conflict with NMR-derived conformational flexibility due to crystal packing forces .
- Software tools : Use Mercury (CCDC) to simulate powder XRD patterns from single-crystal data and compare with experimental results .
Q. Q8. What statistical approaches are suitable for interpreting contradictory bioactivity data across independent studies?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Tools like RevMan or R’s
metaforpackage quantify effect sizes (e.g., standardized mean differences) . - Sensitivity analysis : Exclude outliers (e.g., studies with high risk of bias) and re-analyze using fixed-effects models to assess robustness .
Data Contradiction and Reproducibility
Q. Table 1. Common Sources of Contradiction in Thione Derivative Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
